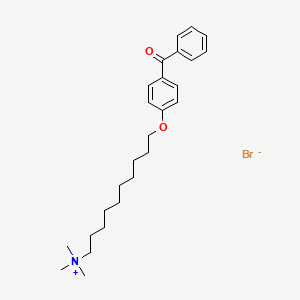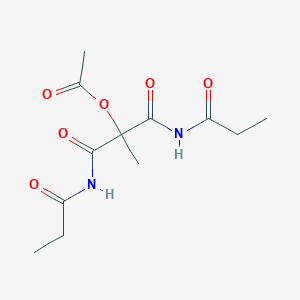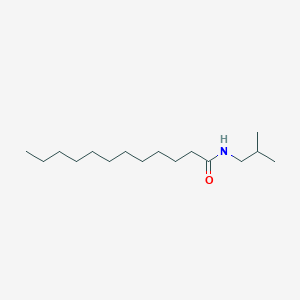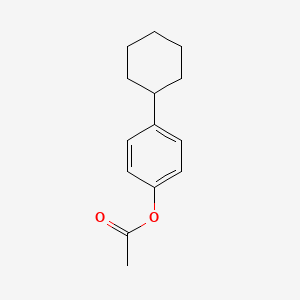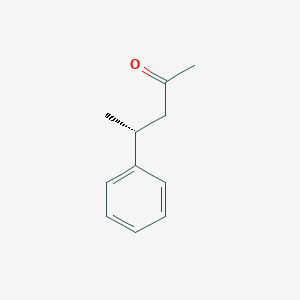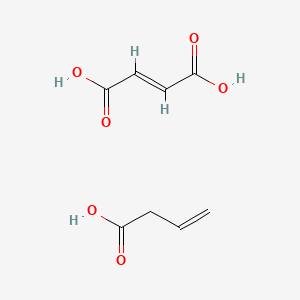![molecular formula C26H24O3 B14462881 1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) CAS No. 65740-05-8](/img/structure/B14462881.png)
1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) is an organic compound characterized by its unique structure, which includes three phenyl groups attached to a central ethane backbone
Preparation Methods
The synthesis of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of benzene derivatives with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) can be compared with other similar compounds such as:
1,1,1-Trichloroethane: While structurally different, both compounds are used in industrial applications, though 1,1,1-trichloroethane is primarily a solvent.
Triphenylmethane: This compound shares the phenyl groups but differs in its central carbon structure, leading to different reactivity and applications.
The uniqueness of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) lies in its specific arrangement of phenyl groups and the resulting chemical properties.
Properties
CAS No. |
65740-05-8 |
|---|---|
Molecular Formula |
C26H24O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-[1,1-bis(4-acetylphenyl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C26H24O3/c1-17(27)20-5-11-23(12-6-20)26(4,24-13-7-21(8-14-24)18(2)28)25-15-9-22(10-16-25)19(3)29/h5-16H,1-4H3 |
InChI Key |
ANUDZVURQGOSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


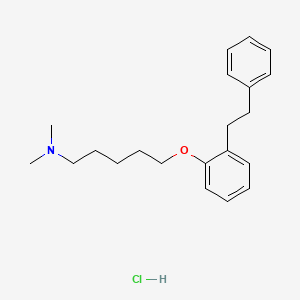
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
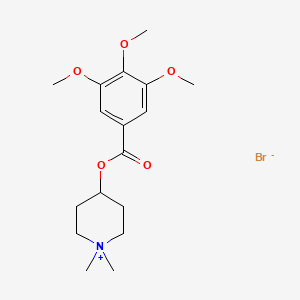
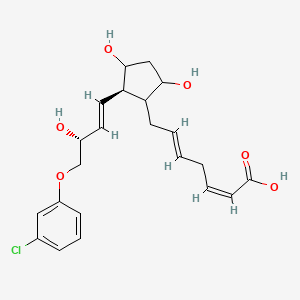
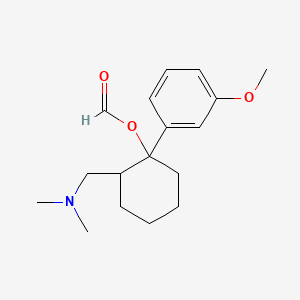

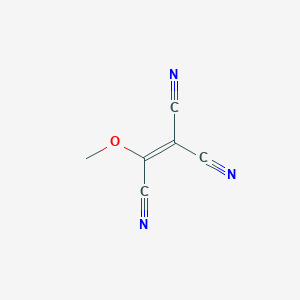
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
